

The Diverse Biological Activities of Diazepane Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl 1,4-diazepane-1-carboxylate*

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The diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives, most notably the benzodiazepine class, have yielded a wealth of therapeutic agents. However, the biological activities of diazepane derivatives extend far beyond their well-known anxiolytic and sedative effects. This technical guide provides an in-depth exploration of the diverse biological landscape of these compounds, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) activities. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Anticancer Activity of Diazepane Derivatives

A growing body of evidence highlights the potential of diazepane derivatives as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key cell cycle regulators and disruption of the cytoskeleton.

Quantitative Data on Anticancer Activity

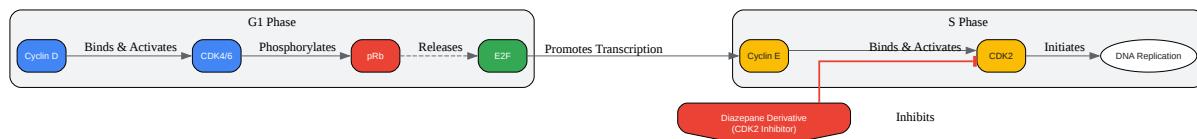
The cytotoxic effects of various diazepane derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of

a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

Compound Class	Derivative	Cancer Cell Line	IC50 (μM)	Reference
Benzodiazepine	5d (a diazepam bearing a sulfonamide moiety)	HepG2 (Liver)	8.98 ± 0.1	[1]
HCT-116 (Colon)	7.77 ± 0.1	[1]		
MCF-7 (Breast)	6.99 ± 0.1	[1]		
Benzodiazepine	9a (a tubulin polymerization inhibitor)	Various	0.006 - 0.015	[2]
Benzo[b]furo[3,4-e][3][4]diazepin-1-one	13c	MCF-7 (Breast)	Not specified	[5]
PC3 (Prostate)	Not specified	[5]		
A2780 (Ovarian)	Not specified	[5]		
Homopiperazine	4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide	Reh (B-cell leukemia)	18	[6]

Key Mechanisms of Anticancer Action

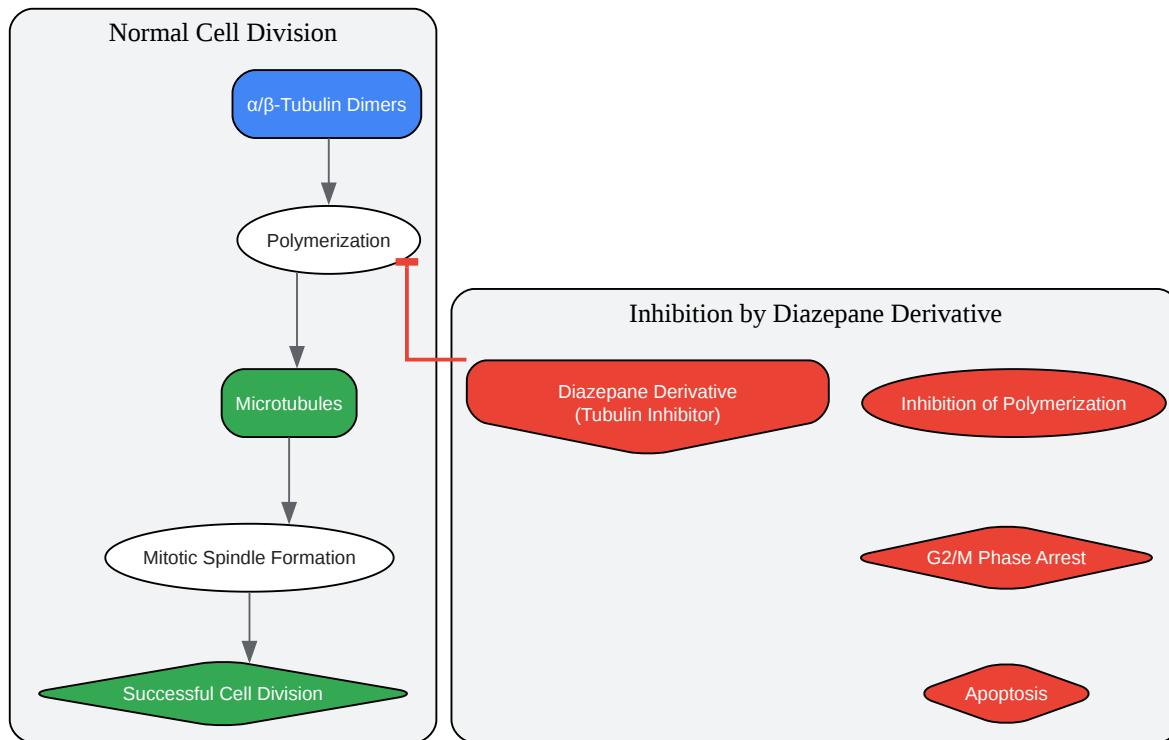
CDK2 is a crucial enzyme in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[\[7\]](#) Its dysregulation is a common feature in many cancers.[\[8\]](#) Certain benzodiazepine derivatives have been identified as inhibitors of CDK2, leading to cell cycle arrest and apoptosis.[\[7\]\[9\]](#)

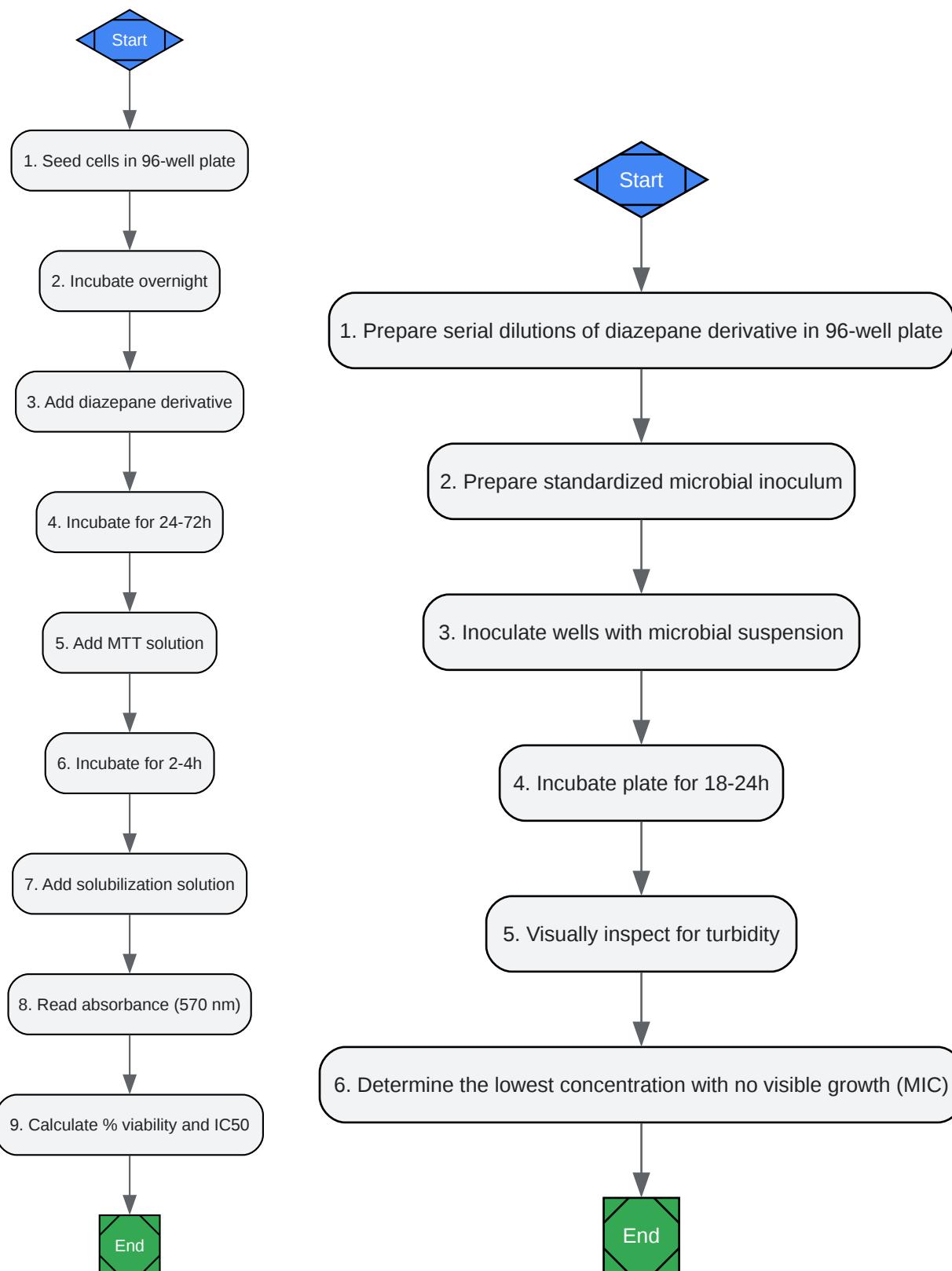


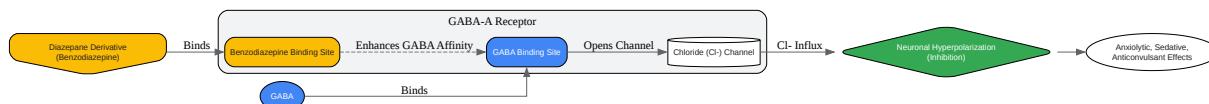
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Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.

Microtubules, dynamic polymers of tubulin, are essential for cell division, forming the mitotic spindle.[3] Disruption of microtubule dynamics is a well-established anticancer strategy.[3] Novel benzodiazepine derivatives have been designed to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[2]





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